Superior Cytotoxicity Against Gastric Cancer Cells: 8.1-Fold More Potent Than Mitomycin C
2,2′-Dihydroxy-4′,6′-dimethoxychalcone demonstrates substantially higher cytotoxic potency against the human gastric cancer cell line SGC-7901 compared to the clinical reference compound mitomycin C [1]. The compound exhibits an IC₅₀ value of 1.6 μg/mL (approximately 5.3 μM) against SGC-7901 cells, representing an 8.1-fold increase in potency over mitomycin C (IC₅₀ = 13.0 μg/mL) under identical in vitro assay conditions [1].
| Evidence Dimension | Cytotoxicity against gastric cancer cells (IC₅₀) |
|---|---|
| Target Compound Data | 1.6 μg/mL (≈5.3 μM) |
| Comparator Or Baseline | Mitomycin C: 13.0 μg/mL |
| Quantified Difference | 8.1-fold more potent (1.6 vs 13.0 μg/mL) |
| Conditions | In vitro cytotoxicity assay; SGC-7901 human gastric cancer cell line |
Why This Matters
This direct potency comparison against a clinically used chemotherapeutic agent establishes a quantifiable benchmark for research prioritization and provides a specific justification for selecting this compound over alternative reference standards.
- [1] Jian Yan, Li-Rong Sun, Zhong-Yu Zhou, Yu-Chan Chen, Wei-Min Zhang, Hao-Fu Dai, Jian-Wen Tan. Homoisoflavonoids from the medicinal plant Portulaca oleracea. Phytochemistry. 2012 Aug;80:37-41. View Source
